molecular formula C15H18N2O5 B7890756 ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate

ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7890756
M. Wt: 306.31 g/mol
InChI Key: LZHVUFBONLJYIC-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate: is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a trimethoxyphenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate.

  • Reaction Steps: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with hydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of ethyl acetoacetate to form the pyrazole ring.

  • Conditions: The reaction is usually carried out in an acidic medium, such as acetic acid, and heated to around 80-100°C.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using the above-mentioned synthetic route. The process involves careful control of temperature and pH to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the pyrazole ring, often involving nucleophilic substitution with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or other derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a pharmacophore in drug discovery, exhibiting various bioactivities. Medicine: Research indicates its potential use in developing treatments for diseases such as cancer and inflammation. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trimethoxyphenyl group enhances its binding affinity to certain receptors, leading to biological activity. The exact mechanism may vary depending on the specific application, but it generally involves modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

  • Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

  • 2-(3,4,5-trimethoxyphenyl)acetamide

  • 3-(3,4,5-trimethoxyphenyl)-1-propanol

Uniqueness: Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate stands out due to its pyrazole ring, which imparts unique chemical and biological properties compared to other trimethoxyphenyl derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and beyond.

Properties

IUPAC Name

ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-5-22-15(18)10-8-16-17-13(10)9-6-11(19-2)14(21-4)12(7-9)20-3/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVUFBONLJYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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